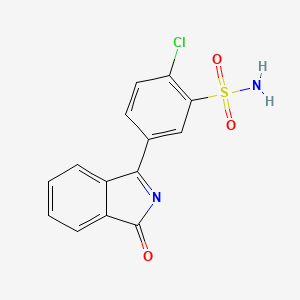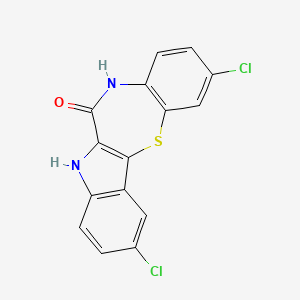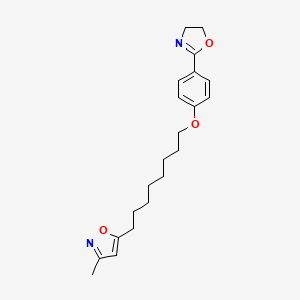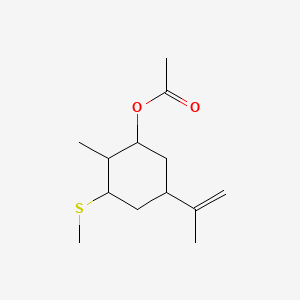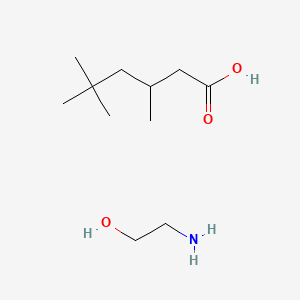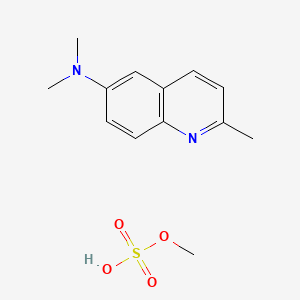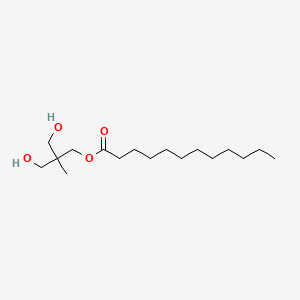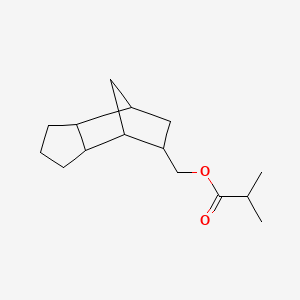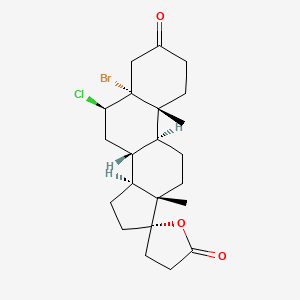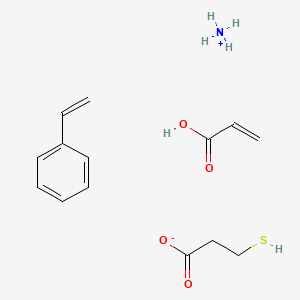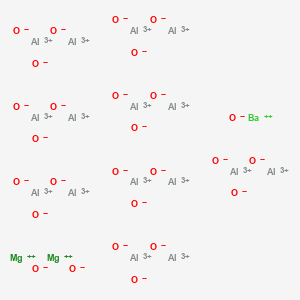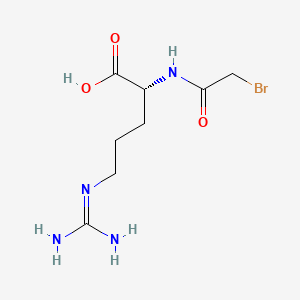
Bromoacetylarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetylarginine is a synthetic compound that combines a bromoacetyl group with the amino acid arginine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromoacetyl group allows for unique chemical reactivity, making this compound a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromoacetylarginine can be synthesized through the reaction of arginine with bromoacetic acidThe reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precision and efficiency. The protected arginine is reacted with bromoacetic acid under controlled conditions to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
Bromoacetylarginine undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization: This compound can undergo cyclization reactions to form cyclic peptides or other cyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing or reducing agents. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce cyclic peptides .
Aplicaciones Científicas De Investigación
Bromoacetylarginine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is employed in the study of protein interactions and enzyme mechanisms. It can be used to modify proteins and peptides to investigate their functions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments. It is also used in the study of disease mechanisms and the development of diagnostic tools.
Mecanismo De Acción
The mechanism of action of bromoacetylarginine involves the interaction of the bromoacetyl group with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can alter the activity or function of the target protein, leading to various biological effects. The specific pathways involved depend on the target protein and the context in which this compound is used .
Comparación Con Compuestos Similares
Bromoacetylarginine can be compared with other similar compounds, such as:
Chloroacetylarginine: Similar to this compound but with a chloroacetyl group instead of a bromoacetyl group. It has different reactivity and applications.
Iodoacetylarginine: Contains an iodoacetyl group, which provides different chemical properties and reactivity compared to this compound.
Acetylarginine: Lacks the halogen atom, resulting in different reactivity and applications.
This compound is unique due to the presence of the bromoacetyl group, which provides specific reactivity and allows for unique applications in scientific research .
Propiedades
Número CAS |
31373-68-9 |
|---|---|
Fórmula molecular |
C8H15BrN4O3 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
(2R)-2-[(2-bromoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C8H15BrN4O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m1/s1 |
Clave InChI |
ITHXTSANOXLYDY-RXMQYKEDSA-N |
SMILES isomérico |
C(C[C@H](C(=O)O)NC(=O)CBr)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)O)NC(=O)CBr)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


